m-(Bis(2-chloroethyl)amino)-N,N-diisopropylbenzamide
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Overview
Description
m-(Bis(2-chloroethyl)amino)-N,N-diisopropylbenzamide is a compound known for its potential applications in medicinal chemistry, particularly as an anticancer agent. This compound belongs to the class of nitrogen mustards, which are known for their alkylating properties. These properties make them effective in interfering with DNA replication in rapidly dividing cells, such as cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of m-(Bis(2-chloroethyl)amino)-N,N-diisopropylbenzamide typically involves the reaction of m-aminobenzamide with 2-chloroethylamine under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the bis(2-chloroethyl)amino group . The reaction conditions, including temperature and solvent, are optimized to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous monitoring of reaction parameters to ensure consistency and quality. The final product is purified using techniques such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
m-(Bis(2-chloroethyl)amino)-N,N-diisopropylbenzamide undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the bis(2-chloroethyl)amino group can be substituted by nucleophiles, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include nucleophiles such as amines and thiols. The reactions are typically carried out under mild conditions to prevent degradation of the compound .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can lead to the formation of amine derivatives, which may have different biological activities .
Scientific Research Applications
m-(Bis(2-chloroethyl)amino)-N,N-diisopropylbenzamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of m-(Bis(2-chloroethyl)amino)-N,N-diisopropylbenzamide involves the alkylation of DNA. The bis(2-chloroethyl)amino group forms highly reactive aziridinium ions, which can alkylate the N7 position of guanine in DNA. This leads to the formation of interstrand cross-links, disrupting DNA synthesis and transcription, ultimately resulting in cell death . The compound targets rapidly dividing cells, making it effective against cancer cells .
Comparison with Similar Compounds
Similar Compounds
Chlorambucil: Another nitrogen mustard used as an anticancer agent.
Melphalan: Similar in structure and function, used to treat multiple myeloma and ovarian cancer.
Cyclophosphamide: A widely used alkylating agent with similar mechanisms of action.
Uniqueness
m-(Bis(2-chloroethyl)amino)-N,N-diisopropylbenzamide is unique due to its specific structure, which provides a balance between hydrophobic and hydrophilic properties, enhancing its ability to penetrate cell membranes and target DNA effectively . Additionally, its diisopropyl groups may confer increased stability and reduced side effects compared to other nitrogen mustards .
Properties
CAS No. |
24830-47-5 |
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Molecular Formula |
C17H26Cl2N2O |
Molecular Weight |
345.3 g/mol |
IUPAC Name |
3-[bis(2-chloroethyl)amino]-N,N-di(propan-2-yl)benzamide |
InChI |
InChI=1S/C17H26Cl2N2O/c1-13(2)21(14(3)4)17(22)15-6-5-7-16(12-15)20(10-8-18)11-9-19/h5-7,12-14H,8-11H2,1-4H3 |
InChI Key |
XKPKOXYZUGGBCT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)C1=CC(=CC=C1)N(CCCl)CCCl |
Origin of Product |
United States |
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